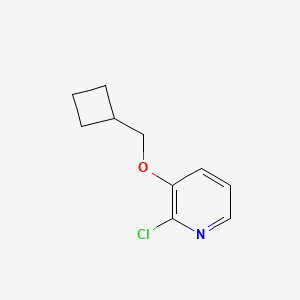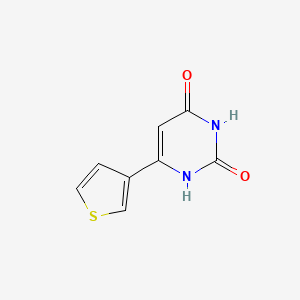
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate
概述
描述
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate, also known as TBPAP, is an organic compound with a broad range of applications in the scientific and medical fields. It is a tertiary amine that is widely used in pharmaceuticals and agrochemicals. TBPAP is a versatile compound that is used in various research areas, including synthesis, drug design, and drug delivery.
作用机制
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate acts as a tertiary amine, forming complexes with other molecules. The formation of these complexes is driven by hydrogen bonding and electrostatic interactions between the tertiary amine and the other molecules. These complexes are stable and can be used to transport drugs to their target sites.
Biochemical and Physiological Effects
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, as well as to increase the solubility of certain drugs. In addition, it has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have neuroprotective and neuroregenerative effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The use of Tert-butyl 3-(3-amino-2-methylphenyl)propanoate in laboratory experiments has a number of advantages. It is a relatively stable compound and is easily synthesized, making it a convenient tool for researchers. It is also non-toxic and can be used in a variety of experiments. Additionally, it can form stable complexes with other molecules, making it useful for drug delivery and drug design.
However, there are also some limitations to the use of Tert-butyl 3-(3-amino-2-methylphenyl)propanoate in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very reactive, making it difficult to use in certain types of reactions.
未来方向
The use of Tert-butyl 3-(3-amino-2-methylphenyl)propanoate in scientific research is still in its early stages, and there are many potential applications that have yet to be explored. For example, it could be used in the development of new drugs and drug delivery systems. Additionally, it could be used to study the interactions between drugs and their targets, as well as to develop new synthetic methods. It could also be used in the synthesis of peptides and polymers. Finally, it could be used to study the biochemical and physiological effects of drugs, as well as to develop new therapeutic strategies.
科学研究应用
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate is widely used in scientific research for a variety of applications, including drug design, drug delivery, and synthesis. It is often used in drug design because of its ability to form stable complexes with other molecules, such as nucleic acids and proteins. This makes it a useful tool for studying the interactions between drugs and their targets. It can also be used in drug delivery, as it can form stable complexes with drugs and other molecules, allowing them to be delivered more efficiently to their targets. Tert-butyl 3-(3-amino-2-methylphenyl)propanoate is also used in the synthesis of other compounds, such as peptides and polymers.
属性
IUPAC Name |
tert-butyl 3-(3-amino-2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-11(6-5-7-12(10)15)8-9-13(16)17-14(2,3)4/h5-7H,8-9,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMVTWYVXOGMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-amino-2-methylphenyl)propanoate | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

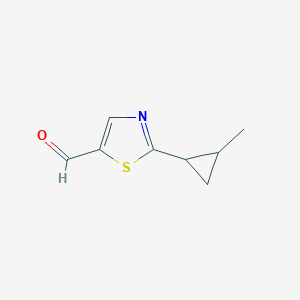
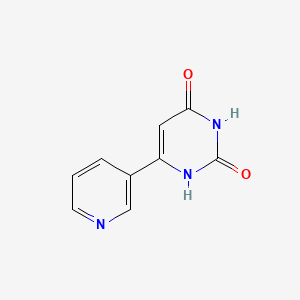
![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)
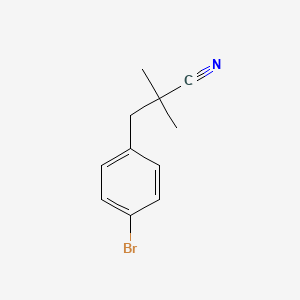

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466755.png)
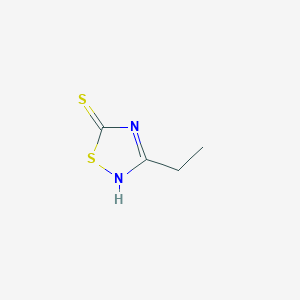

![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)
